Chenodeoxycholic acid diacetate methyl ester
描述
Historical Context and Discovery
The development of this compound emerged from the broader historical context of bile acid research that began in the early 20th century. Chenodeoxycholic acid itself was first isolated in 1924 from goose gall by Adolf Windaus and from human gall by Heinrich Wieland, with its complete structural configuration subsequently elucidated by Hans Lettre at the University of Göttingen. The progression toward synthetic derivatives of chenodeoxycholic acid gained momentum during the 1970s when chenodeoxycholic acid capsules were developed for clinical applications.
The specific synthesis and characterization of this compound followed established methodologies for bile acid modification that had been developing throughout the mid-20th century. The compound represents the culmination of efforts to create more stable and manipulable forms of bile acids for research purposes. Historical patents from this period, including those describing purification processes for chenodeoxycholic acid, laid the groundwork for the systematic chemical modification approaches that ultimately led to the development of this diacetate methyl ester derivative.
The historical significance of this compound extends beyond its individual properties to encompass its role in advancing our understanding of bile acid structure-activity relationships. Early researchers recognized that chemical modifications such as acetylation and esterification could dramatically alter the physical and chemical properties of bile acids, making them more suitable for specific research applications. This historical progression reflects the evolution of medicinal chemistry approaches to natural product modification and optimization.
Significance in Bile Acid Research
This compound occupies a central position in contemporary bile acid research due to its unique properties as both a synthetic intermediate and a research tool. The compound serves multiple critical functions in the investigation of bile acid metabolism and signaling pathways. Research applications encompass its use as a starting material for the synthesis of other bile acid derivatives, facilitating studies of cellular processes and metabolism, and serving as a model compound for investigating the effects of bile acids on biological systems.
The compound's significance is particularly evident in lipase-catalyzed synthetic reactions, where it serves as both substrate and product in enzymatic transformations. Studies have demonstrated that bile acid esters, including this diacetate methyl ester, can be obtained through various enzymatic procedures with high regioselectivity and excellent yields. These enzymatic approaches offer advantages such as mild reaction conditions and reduced environmental impact, making the compound valuable for green chemistry applications in bile acid synthesis.
Furthermore, the compound's role in understanding bile acid receptor interactions has proven invaluable. Bile acids function as ligands for various nuclear receptors including the farnesoid X receptor and pregnane X receptor, as well as G protein-coupled receptors such as TGR5. The structural modifications present in this compound allow researchers to investigate how chemical alterations affect receptor binding affinity and specificity, contributing to our understanding of structure-activity relationships in bile acid signaling.
Table 1: Research Applications of this compound
| Application Area | Specific Use | Advantages | Research Outcomes |
|---|---|---|---|
| Synthetic Chemistry | Starting material for bile acid derivatives | Enhanced stability and reactivity | Development of novel bile acid analogues |
| Cell Biology | Investigation of membrane dynamics | Increased lipophilicity | Improved membrane integration studies |
| Enzymology | Substrate for lipase reactions | High regioselectivity | Understanding of enzymatic bile acid modification |
| Pharmacology | Receptor binding studies | Modified binding properties | Structure-activity relationship elucidation |
Relation to Parent Compound Chenodeoxycholic Acid
This compound maintains a direct structural relationship with its parent compound chenodeoxycholic acid while exhibiting significantly altered physicochemical properties. The parent compound, chenodeoxycholic acid, is a dihydroxy-5β-cholanic acid substituted by hydroxy groups at positions 3 and 7, with molecular formula C₂₄H₄₀O₄ and molecular weight 392.57 g/mol. This primary bile acid plays crucial roles in cholesterol homeostasis and bile formation in vertebrates.
The transformation from chenodeoxycholic acid to its diacetate methyl ester involves specific chemical modifications at three key positions. The hydroxyl groups at the 3α and 7α positions undergo acetylation, while the carboxyl group at position 24 is converted to a methyl ester. These modifications result in a compound with molecular formula C₂₉H₄₆O₆ and molecular weight 490.67 g/mol, representing an increase of 98.1 atomic mass units due to the addition of two acetyl groups (C₂H₃O each) and one methyl group (CH₃) with concurrent loss of hydrogen atoms.
The structural modifications significantly alter the compound's solubility and membrane permeability characteristics. While chenodeoxycholic acid exhibits amphiphilic properties typical of bile acids, with both hydrophilic and hydrophobic regions, the diacetate methyl ester derivative displays enhanced lipophilicity. This increased lipophilic character facilitates the compound's integration into lipid membranes and improves its utility in studies of membrane transport mechanisms and lipophilic compound behavior.
Table 2: Comparative Properties of Chenodeoxycholic Acid and Its Diacetate Methyl Ester
| Property | Chenodeoxycholic Acid | This compound |
|---|---|---|
| Molecular Formula | C₂₄H₄₀O₄ | C₂₉H₄₆O₆ |
| Molecular Weight | 392.57 g/mol | 490.67 g/mol |
| CAS Number | 474-25-9 | 2616-71-9 |
| Hydroxyl Groups | Free at 3α, 7α positions | Acetylated at 3α, 7α positions |
| Carboxyl Group | Free carboxylic acid | Methylated ester |
| Lipophilicity | Moderate | Enhanced |
| Membrane Permeability | Limited | Improved |
The biological activity profile also differs significantly between the parent compound and its derivative. Chenodeoxycholic acid functions as a natural signaling molecule with established roles in cholesterol metabolism and bile acid synthesis regulation. The compound acts by reducing levels of cholesterol in bile and suppressing hepatic synthesis of both cholesterol and cholic acid. In contrast, the diacetate methyl ester derivative exhibits modified receptor binding properties and altered cellular uptake characteristics due to its enhanced lipophilicity.
Position in Bile Acid Classification
This compound occupies a unique position within the broader classification system of bile acids and their derivatives. The compound represents a synthetic modification of a primary bile acid, placing it in the category of semi-synthetic bile acid derivatives rather than naturally occurring bile acids. This classification is significant because it distinguishes the compound from both primary bile acids synthesized directly from cholesterol and secondary bile acids produced through microbial metabolism in the intestine.
Within the primary bile acid family, chenodeoxycholic acid serves as one of the two major bile acids synthesized in the human liver, alongside cholic acid. The classical pathway of bile acid synthesis involves cholesterol 7α-hydroxylase as the rate-limiting enzyme, followed by a series of modifications including 12α-hydroxylation for cholic acid synthesis or direct conversion to chenodeoxycholic acid. The diacetate methyl ester derivative represents a further synthetic elaboration of this primary bile acid structure.
The compound's classification as a protected derivative is particularly important in synthetic chemistry applications. The acetyl groups serve as protecting groups for the hydroxyl functionalities, while the methyl ester protects the carboxyl group. This protection strategy allows for selective chemical modifications at other positions of the steroid backbone while preserving specific functional groups for later deprotection and utilization.
Table 3: Bile Acid Classification System
| Category | Examples | Characteristics | Synthesis Origin |
|---|---|---|---|
| Primary Bile Acids | Chenodeoxycholic acid, Cholic acid | Direct cholesterol derivatives | Hepatic synthesis |
| Secondary Bile Acids | Deoxycholic acid, Lithocholic acid | Microbial modifications | Intestinal bacterial metabolism |
| Semi-synthetic Derivatives | This compound | Chemical modifications of natural bile acids | Laboratory synthesis |
| Conjugated Bile Acids | Glycine and taurine conjugates | Amino acid conjugation | Hepatic conjugation |
From a biochemical perspective, the compound's position in bile acid classification reflects its dual nature as both a research tool and a synthetic intermediate. Unlike naturally occurring bile acids that participate directly in physiological processes such as lipid digestion and cholesterol homeostasis, synthetic derivatives like this compound serve primarily as tools for understanding these processes and as starting materials for further chemical elaboration.
The compound's classification also encompasses its role in structure-activity relationship studies. By systematically modifying the hydroxyl and carboxyl groups of the parent bile acid, researchers can investigate how specific structural features contribute to biological activity. This approach has proven valuable in understanding receptor selectivity, membrane permeability, and metabolic stability of bile acid derivatives.
属性
IUPAC Name |
methyl (4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-diacetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O6/c1-17(7-10-26(32)33-6)22-8-9-23-27-24(12-14-29(22,23)5)28(4)13-11-21(34-18(2)30)15-20(28)16-25(27)35-19(3)31/h17,20-25,27H,7-16H2,1-6H3/t17-,20+,21-,22-,23+,24+,25-,27+,28+,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHVKSAMEUAGEN-JSWGAMEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OC(=O)C)C)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OC(=O)C)C)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30466756 | |
| Record name | Chenodeoxycholic acid diacetate methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30466756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2616-71-9 | |
| Record name | Methyl chenodeoxycholate diacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002616719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chenodeoxycholic acid diacetate methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30466756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chenodeoxycholic acid diacetate methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL CHENODEOXYCHOLATE DIACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4FU9EI1O4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of chenodeoxycholic acid diacetate methyl ester typically involves the esterification of chenodeoxycholic acid. The process begins with the protection of the hydroxyl groups at the 3α and 7α positions by acetylation using anhydrous acetic acid. This is followed by the esterification of the carboxyl group at the 24th position with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound involves similar steps but on a larger scale. The process includes the extraction of chenodeoxycholic acid from natural sources such as animal bile, followed by its chemical modification through acetylation and esterification. The use of continuous flow reactors and advanced purification techniques such as chromatography ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
Chenodeoxycholic acid diacetate methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester and acetyl groups can be hydrolyzed under acidic or basic conditions to yield chenodeoxycholic acid.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The acetyl groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves using hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Oxidation: Common oxidizing agents include chromic acid, potassium permanganate, and hydrogen peroxide.
Substitution: Reagents such as acetic anhydride or benzoyl chloride can be used for substitution reactions.
Major Products
Hydrolysis: Yields chenodeoxycholic acid and acetic acid.
Oxidation: Can produce various oxidized derivatives depending on the conditions and reagents used.
Substitution: Results in modified chenodeoxycholic acid derivatives with different functional groups.
科学研究应用
Therapeutic Applications
1. Gallstone Dissolution
CDAME has been investigated for its potential to dissolve cholesterol gallstones. Similar to its parent compound, chenodeoxycholic acid, CDAME may solubilize cholesterol within gallstones, promoting their dissolution and reducing the need for surgical intervention. Early studies suggest that CDAME could serve as a therapeutic alternative for patients with small cholesterol stones who are unable or unwilling to undergo surgery.
2. Activation of Farnesoid X Receptor
CDAME activates the farnesoid X receptor (FXR), which is crucial in regulating bile acid synthesis, cholesterol metabolism, and glucose homeostasis. This activation indicates potential therapeutic applications in treating conditions like non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes. The ability to modulate FXR activity positions CDAME as a candidate for further exploration in metabolic disorders.
3. Enzymatic Synthesis and Derivatives
Research has shown that CDAME can be synthesized enzymatically using lipases as catalysts. This approach not only enhances the yield of the compound but also allows for the exploration of various derivatives that may possess unique biological activities. For instance, studies on the acetylation of CDAME have revealed promising results in modifying its pharmacological properties .
Case Study 1: Gallstone Treatment Efficacy
A clinical trial assessed the efficacy of CDAME in patients with cholesterol gallstones. Results indicated a significant reduction in stone size after treatment with CDAME over a specified period, suggesting its potential as an effective non-surgical treatment option .
Case Study 2: FXR Activation in Metabolic Disorders
In vitro studies demonstrated that CDAME effectively activates FXR, leading to improved lipid profiles in cell cultures mimicking metabolic syndrome conditions. These findings support further investigation into its role as a therapeutic agent for metabolic diseases .
作用机制
Chenodeoxycholic acid diacetate methyl ester exerts its effects by interacting with bile acid receptors and enzymes involved in bile acid metabolism. It can modulate the activity of farnesoid X receptor (FXR) and G protein-coupled bile acid receptor 1 (GPBAR1), influencing cholesterol homeostasis and bile acid synthesis. The compound also affects the expression of genes involved in lipid metabolism and glucose regulation.
相似化合物的比较
Chenodeoxycholic Acid (CDCA)
Ursodeoxycholic Acid Diacetate Methyl Ester (UDCA Diacetate Methyl Ester)
- Structure : Features 3α and 7β hydroxyl groups (vs. 7α in CDCA derivatives) and acetyl/methyl ester groups .
- Lipophilicity : Comparable molecular weight (490.67 g/mol) but differing stereochemistry alters receptor binding (e.g., reduced FXR activation vs. CDCA derivatives) .
- Applications : Used in synthesizing ursodeoxycholic acid (UDCA), a therapeutic for cholestatic liver diseases .
Cholic Acid-Based Antimicrobial Peptide Mimics
- Structure: Cholic acid derivatives conjugated with cationic amino acid esters (e.g., tryptophan or phenylalanine methyl esters) at hydroxyl positions .
- Lipophilicity : Variable depending on substituents; enhanced amphiphilicity enables antimicrobial activity .
- Applications : Broad-spectrum antibacterial agents targeting Gram-positive and Gram-negative bacteria .
CDCA Esters with Diols (Microwave-Synthesized Derivatives)
- Structure : CDCA esterified with diols (e.g., ethylene glycol, 1,8-octanediol) at the carboxyl terminus .
- Lipophilicity : Reduced compared to diacetate methyl ester due to hydrophilic diol chains.
- Applications : Green chemistry scaffolds for drug delivery systems or surfactants .
Comparative Data Table
Key Research Findings
Reactivity in Synthesis :
- Diazomethane methylation of CDCA produces artifacts (3α/7α-methyl ethers), whereas 2,2-dimethoxypropane yields pure methyl esters .
- Microwave-assisted synthesis with diols achieves >90% yield in minutes, surpassing traditional methods .
Biological Interactions :
- CDCA diacetate methyl ester’s lipophilicity enhances incorporation into lipid bilayers, making it superior to CDCA for membrane transport studies .
- 7α-dehydroxylation by C. leptum occurs faster for CDCA (K₀.₅ = 0.18 µM) than cholic acid (K₀.₅ = 0.37 µM), highlighting structural sensitivity in microbial metabolism .
Therapeutic Potential: UDCA derivatives (from UDCA diacetate methyl ester) show hepatoprotective effects, while CDCA-based antimicrobial mimics combat drug-resistant bacteria .
生物活性
Chenodeoxycholic acid diacetate methyl ester (CDCA-ME) is a semi-synthetic derivative of chenodeoxycholic acid, a primary bile acid. This compound is gaining attention for its diverse biological activities, particularly in the context of bile acid metabolism and therapeutic applications. This article reviews the biological activity of CDCA-ME, including its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
CDCA-ME is characterized by the addition of two acetate groups and a methyl ester group to the chenodeoxycholic acid structure, enhancing its solubility and altering its biological activity. Its molecular formula is C29H46O6, with a molecular weight of approximately 490.67 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C29H46O6 |
| Molecular Weight | 490.67 g/mol |
| IUPAC Name | Methyl (4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-diacetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
CDCA-ME interacts with several receptors involved in bile acid signaling:
- Farnesoid X Receptor (FXR) : CDCA-ME activates FXR, which regulates cholesterol homeostasis and bile acid synthesis.
- G Protein-Coupled Bile Acid Receptor 1 (GPBAR1) : This receptor mediates the metabolic effects of bile acids on glucose regulation and lipid metabolism.
These interactions suggest that CDCA-ME may influence metabolic pathways beyond traditional bile acid functions.
1. Inhibition of Clostridium difficile Germination
Research has shown that chenodeoxycholate (the parent compound) inhibits the germination of Clostridium difficile spores. CDCA-ME has been identified as a competitive inhibitor of taurocholate-mediated germination. This property could be harnessed for therapeutic strategies against C. difficile infections .
2. Anti-inflammatory Effects
Chenodeoxycholic acid exhibits significant anti-inflammatory properties. Studies indicate that CDCA-ME may also possess similar effects due to its structural modifications. The compound's ability to modulate inflammatory pathways makes it a candidate for treating liver diseases and metabolic disorders .
3. Therapeutic Applications
CDCA-ME is being investigated for various therapeutic applications:
- Liver Diseases : It may help in managing conditions such as cholestasis and non-alcoholic fatty liver disease due to its role in bile acid metabolism .
- Gallstone Dissolution : Similar to its parent compound, CDCA-ME could aid in the dissolution of cholesterol gallstones .
Case Studies and Research Findings
Several studies have focused on the biological activity of CDCA-ME:
- Study on Extraction Techniques : An investigation into extraction methods for chenodeoxycholic acid from duck bile demonstrated that optimizing extraction conditions can yield significant amounts of bile acids with potential therapeutic benefits .
- In vitro Studies : Recent advances in liver function studies have utilized CDCA-ME to explore hepatotoxicity and drug-induced liver injury mechanisms in vitro .
常见问题
Basic Research Questions
Q. What are the standard synthetic protocols for preparing chenodeoxycholic acid diacetate methyl ester, and how are yields optimized?
- Methodological Answer : The compound is typically synthesized via sequential esterification and acetylation of chenodeoxycholic acid (CDCA). For example, CDCA is first methyl-esterified using methanol and sulfuric acid (53.6% yield) or more efficiently with methyl iodide in dimethyl acetamide (quantitative yield under mild conditions) . Subsequent acetylation of hydroxyl groups is achieved using acetic anhydride. Microwave-assisted esterification with catalytic HCl in diol solvents (e.g., 1,6-hexanediol) at 100°C improves reaction efficiency (high purity, short reaction times) . Purification involves recrystallization from methanol or benzene .
Q. How can researchers characterize this compound using analytical techniques?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : Confirm esterification (methoxy group at δ 3.6–3.7 ppm) and acetylation (acetate carbonyl at δ 170–175 ppm). Discrepancies in peak splitting may indicate incomplete reactions .
- Mass Spectrometry (GC/MS or LC-MS) : Identify molecular ion peaks (e.g., m/z 591.38666 for diacetate derivatives) and fragmentation patterns .
- Chromatography (HPLC/TLC) : Monitor reaction progress using silica gel plates (chloroform:methanol mobile phase) or reverse-phase HPLC .
Q. What solubility properties and storage conditions are critical for maintaining compound stability?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, methanol). Store at –20°C in airtight, light-protected containers to prevent hydrolysis of ester/acetyl groups. Avoid prolonged exposure to humidity .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in esterification/acetylation steps?
- Methodological Answer :
- Catalyst Screening : Replace sulfuric acid with milder catalysts (e.g., HCl in microwave synthesis) to reduce side reactions .
- Solvent Selection : Use dimethyl acetamide for methyl iodide-based esterification to enhance reactivity and reduce byproducts .
- Temperature Control : Microwave-assisted synthesis at 100°C accelerates kinetics while maintaining selectivity .
- Workflow Adjustments : Implement in-situ acetylation to avoid intermediate isolation losses .
Q. What strategies enable regioselective acetylation of specific hydroxyl groups in chenodeoxycholic acid derivatives?
- Methodological Answer : Enzymatic methods using hydroxysteroid dehydrogenases (HSDH) allow regioselective oxidation of hydroxyl groups prior to acetylation. For example, 7α-HSDH selectively oxidizes the 7α-OH group, enabling targeted acetylation at the 3α position. Co-factor regeneration with methyl acetoacetate ensures quantitative conversion (>99.5%) . Chemical protection/deprotection strategies (e.g., temporary silylation) can also isolate reactive sites .
Q. How should researchers resolve contradictions in spectral data during structural validation?
- Methodological Answer :
- Cross-Validation : Compare NMR data with synthetic intermediates (e.g., methyl ester vs. diacetate) to identify misinterpreted peaks .
- Isotopic Labeling : Use deuterated solvents or 13C-labeled precursors to clarify ambiguous signals in crowded spectral regions .
- Computational Modeling : Predict chemical shifts via DFT calculations (e.g., Gaussian software) to align experimental and theoretical data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
